4-[(Chloromethoxy)methyl]toluene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
HIDRSQLAQXWYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COCCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethoxy Methyl Toluene and Analogous Structures
Direct Functionalization Approaches to Substituted Benzyl (B1604629) Systems
Direct functionalization remains the most common strategy for introducing a chloromethyl group onto toluene (B28343) and its derivatives. These approaches can be broadly categorized into electrophilic aromatic substitution on the ring and radical substitution on the methyl group.
Chloromethylation of the aromatic ring is a classic and widely utilized transformation for producing benzyl chloride derivatives.
The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). wikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism. dur.ac.uk
Under acidic conditions, formaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. The aromatic π-electrons of toluene then attack the activated formaldehyde, leading to the formation of a benzyl alcohol intermediate after rearomatization. wikipedia.orglibretexts.org This alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.orgcambridge.org Common sources of formaldehyde include paraformaldehyde, formalin, and 1,3,5-trioxane. dur.ac.uk
While efficient, the reaction can produce diarylmethane derivatives as a side product through the Friedel-Crafts alkylation of a second toluene molecule by the newly formed benzyl chloride. wikipedia.orgunive.it Furthermore, a significant disadvantage for industrial applications is the potential formation of small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.orglibretexts.org
Table 1: Representative Conditions for Blanc Chloromethylation
| Aromatic Substrate | Reagents | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzene (B151609) | Paraformaldehyde, HCl (gas) | Zinc Chloride | 60°C | 79% | cambridge.org |
| Toluene | Paraformaldehyde, NaCl, H₂SO₄ | None specified | 80°C, 165 min | 71-98% | unive.it |
| Naphthalene | Paraformaldehyde, HCl | Arsenious Chloride | Not specified | 90% | cambridge.org |
In contrast to ring functionalization, the methyl group of toluene and its derivatives can be chlorinated through a free-radical halogenation pathway. wikipedia.org This reaction is initiated by ultraviolet (UV) light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). wikipedia.org
The process follows a classic free-radical chain mechanism:
Initiation: UV radiation splits a chlorine molecule into two chlorine radicals. wikipedia.org
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another chlorine molecule to yield benzyl chloride and a new chlorine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine. wikipedia.org
This method is highly selective for the alkyl side chain over the aromatic ring, especially when conducted at lower temperatures and in the absence of Lewis acid catalysts, which would promote ring chlorination. sciencemadness.org However, the reaction can be difficult to control, potentially leading to polychlorinated products such as dichloromethylbenzene and trichloromethylbenzene if the reaction is not carefully monitored. wikipedia.org Studies on the photolysis of α-chloro-p-xylene have shown that the process involves typical radical reactions, including recombination and hydrogen abstraction. researchgate.net
To improve the efficiency, selectivity, and safety of chloromethylation reactions, various catalytic systems have been developed. These protocols often aim to enhance the reaction rate while minimizing side products and the use of harsh reagents.
Lewis acids are excellent and common catalysts for aromatic chloromethylation reactions like the Blanc reaction. dur.ac.ukresearchgate.net The most frequently used catalyst is zinc chloride, but others such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), boron trifluoride (BF₃), and ferric chloride (FeCl₃) are also effective. dur.ac.ukresearchgate.netgoogle.com
The primary role of the Lewis acid is to activate the formaldehyde electrophile. organic-chemistry.org It coordinates with the oxygen atom of the carbonyl group, increasing the positive charge on the carbon and making it more susceptible to attack by the aromatic ring. wikipedia.orgalfa-chemistry.com The choice of catalyst can significantly impact the reaction's outcome. For instance, a comparative study on the chloromethylation of toluene found that FeCl₃ exhibited the highest catalytic activity among AlCl₃, ZnCl₂, FeCl₃, and SnCl₄ when using a formaldehyde-HCl system. google.com For other substrates, different catalysts may be optimal; zinc chloride is reported to give the best results for cumene, while titanium tetrachloride is preferred for anisole. dur.ac.uk
Table 2: Comparison of Lewis Acid Catalysts in Toluene Chloromethylation
| Catalyst | Relative Catalytic Activity | Key Characteristics |
|---|---|---|
| FeCl₃ | Highest | Most active for toluene chloromethylation in HCHO-HCl system. google.com |
| AlCl₃ | High | Commonly used, effective but can promote side reactions. dur.ac.uk |
| ZnCl₂ | Moderate | The most common and traditional catalyst for the Blanc reaction. dur.ac.uk |
| SnCl₄ | Moderate | Also used as an effective catalyst in these reactions. dur.ac.uk |
Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and selectivity of chloromethylation. unive.it This method is particularly useful in biphasic reaction systems (e.g., aqueous and organic phases). Quaternary ammonium salts, such as hexadecyl trimethyl ammonium bromide, act as phase-transfer agents. phasetransfercatalysis.com
In a typical PTC system for chloromethylation, the catalyst transports reactants across the phase boundary, facilitating the reaction. unive.it This approach can lead to improved yields and better regioselectivity, particularly favoring the para-isomer over the ortho-isomer in the chloromethylation of alkylbenzenes. unive.it For example, the chloromethylation of toluene in the presence of various phase-transfer catalysts resulted in yields between 71-98% and a para/ortho selectivity ratio that was consistently high. unive.it PTC technology offers several advantages, including milder reaction conditions, easier workup, and the avoidance of hazardous reagents like chloromethyl methyl ether. phasetransfer.com
Research has shown that for the chloromethylation of anthracene, hexadecyl trimethyl ammonium bromide gave a 96% yield, significantly higher than other catalysts like benzyl trimethyl ammonium chloride (70% yield), suggesting that surfactant properties can play a key role in the catalytic efficiency. phasetransfercatalysis.com
Catalytic and Promoted Chloromethylation Protocols
Conversion from Benzylic Alcohol Precursors
The most direct route to 4-[(Chloromethoxy)methyl]toluene involves the functionalization of 4-methylbenzyl alcohol. This typically entails a reaction that forms the chloromethyl ether moiety from the benzylic hydroxyl group.
A common and well-established method for the preparation of chloromethyl ethers from alcohols is the reaction with formaldehyde and hydrogen chloride. This method is directly applicable to the synthesis of this compound from 4-methylbenzyl alcohol. The reaction proceeds by the acid-catalyzed reaction of the alcohol with formaldehyde to form a hemiacetal intermediate. Subsequent reaction with hydrogen chloride then converts the hemiacetal into the corresponding chloromethyl ether gatech.eduorgsyn.org.
An analogous procedure for the synthesis of benzyl chloromethyl ether involves treating benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride orgsyn.orgprepchem.com. The reaction is typically carried out at a controlled temperature, and the product can be isolated after separation from the aqueous phase and purification. A similar set of conditions can be applied for the synthesis of this compound.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| Benzyl alcohol | Paraformaldehyde, Anhydrous HCl | 20-25°C, 2 hours | Benzyl chloromethyl ether | 83% (crude) | orgsyn.org |
| Benzyl alcohol | Paraformaldehyde, Anhydrous MgSO₄, Methylene (B1212753) chloride, Anhydrous HCl | -50 to -55°C | Benzyl chloromethyl ether | Not specified | prepchem.com |
This table presents data for the analogous synthesis of benzyl chloromethyl ether, which is expected to have similar reactivity to 4-methylbenzyl alcohol.
The mechanism of this reaction involves the initial protonation of formaldehyde by HCl, making it a potent electrophile. The alcohol then acts as a nucleophile, attacking the protonated formaldehyde to form a hemiacetal. The hydroxyl group of the hemiacetal is then protonated, followed by nucleophilic attack by the chloride ion to yield the chloromethyl ether and water gatech.edu.
While the direct reaction with formaldehyde and HCl is common, other etherification strategies can be considered for the synthesis of substituted chloromethyl ethers. These methods often focus on improving selectivity and avoiding harsh acidic conditions. For instance, chemoselective methods for the etherification of benzylic alcohols have been developed. One such method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol to selectively convert benzyl alcohols into their corresponding methyl or ethyl ethers in the presence of other types of hydroxyl groups organic-chemistry.orgresearchgate.net. While this specific method yields methyl or ethyl ethers, the underlying principle of activating the benzylic alcohol towards nucleophilic attack could potentially be adapted for the formation of a chloromethyl ether.
Another approach involves the use of iron(III) chloride as a catalyst for the symmetrical and nonsymmetrical etherification of benzyl alcohols. While this has been demonstrated for the formation of ethers from two alcohol molecules, it highlights the utility of Lewis acids in activating benzylic alcohols for etherification reactions nih.gov. The development of a selective reaction with a chloromethylating agent under such catalytic conditions could provide a milder alternative to the classical formaldehyde/HCl method.
Multi-Step Synthetic Routes to Chloromethoxy-Functionalized Aromatics
A versatile approach to this compound can begin with the oxidation of p-xylene. The methyl group of toluene and its derivatives can be oxidized to a carboxylic acid. For instance, p-xylene can be oxidized to p-toluic acid. Subsequently, the carboxylic acid functional group can be selectively reduced to a primary alcohol, yielding 4-methylbenzyl alcohol. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
The sequence can be summarized as follows:
Oxidation: p-Xylene → p-Toluic acid
Reduction: p-Toluic acid → 4-Methylbenzyl alcohol
Once 4-methylbenzyl alcohol is obtained, it can be converted to this compound as described in section 2.2.1.
An alternative multi-step route can involve the chloromethylation of a benzoic acid derivative followed by reduction. For example, a related synthesis involves the reduction of 4-(chloromethyl)benzoic acid to 4-(chloromethyl)benzyl alcohol. This transformation can be carried out using a borane-tetrahydrofuran complex (B₂H₆/THF). The resulting 4-(chloromethyl)benzyl alcohol could then potentially be a precursor for further functionalization, although the direct conversion to the target chloromethyl ether would require selective reaction at the hydroxyl group without affecting the benzylic chloride.
| Reactant | Reagent | Product | Yield |
| 4-(Chloromethyl)benzoic acid | Borane-THF complex | 4-(Chloromethyl)benzyl alcohol | 96% |
This approach highlights the possibility of introducing the chloromethyl group at an earlier stage in the synthesis, followed by modification of other functional groups on the aromatic ring.
Considerations for Atom Economy and Green Chemistry in Synthesis
The principles of atom economy and green chemistry are crucial in evaluating the efficiency and environmental impact of synthetic routes. Atom economy, in particular, assesses the proportion of reactant atoms that are incorporated into the final desired product.
The synthesis of chloromethyl ethers from alcohols, formaldehyde, and HCl, while effective, has a moderate atom economy as water is formed as a byproduct. The reaction can be represented as:
C₈H₁₀O + CH₂O + HCl → C₉H₁₁ClO + H₂O
The atom economy for this reaction can be calculated as: (Molecular Weight of C₉H₁₁ClO) / (Molecular Weight of C₈H₁₀O + Molecular Weight of CH₂O + Molecular Weight of HCl) * 100%
This calculation reveals that not all atoms from the reactants are incorporated into the final product.
From a green chemistry perspective, the use of formaldehyde and concentrated HCl raises safety and environmental concerns. Formaldehyde is a known carcinogen, and the use of strong acids requires careful handling and neutralization of waste streams. Furthermore, a significant concern in chloromethylation reactions is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether nih.gov.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 4 Chloromethoxy Methyl Toluene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-[(Chloromethoxy)methyl]toluene. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular skeleton and gain insights into the electronic and spatial relationships between different parts of the molecule.
For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. The expected signals would correspond to the distinct chemical groups: the methyl group on the toluene (B28343) ring, the aromatic protons, the benzylic methylene (B1212753) bridge (-CH₂-), and the chloromethoxy group (-O-CH₂-Cl). The integration of ¹H NMR signals helps in determining the relative number of protons in each environment, while chemical shifts indicate their electronic surroundings. vscht.cz
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-CH₃ | ~2.3 | ~21 |
| Ar -H | ~7.1-7.3 | ~129-138 |
| Ar-CH₂ -O | ~4.6 | ~70-75 |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
Multi-dimensional NMR for Connectivity and Conformation
To unambiguously assign these signals and confirm the connectivity between atoms, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this molecule, it would primarily show correlations between the aromatic protons on the toluene ring, helping to confirm their relative positions (ortho, meta, para).
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would be crucial for definitively linking each proton signal to its corresponding carbon atom. For instance, it would connect the benzylic proton signal (Ar-CH₂-O) to its carbon signal and the chloromethoxy proton signal (O-CH₂-Cl) to its respective carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. It could be used to study the preferred spatial arrangement of the chloromethoxy-methyl side chain relative to the toluene ring.
Dynamic NMR for Kinetic and Equilibrium Studies
Dynamic NMR (DNMR) is applicable when a molecule undergoes conformational changes or chemical exchange processes at a rate comparable to the NMR timescale. nih.gov For this compound, DNMR could potentially be used to study the rotational dynamics around the single bonds, such as the Ar-CH₂ bond and the CH₂-O bond. By acquiring spectra at variable temperatures, researchers could identify coalescence points where signals from exchanging conformers merge. nih.gov This data allows for the calculation of activation energy barriers (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡) for these rotational processes, providing a deeper understanding of the molecule's flexibility and energetic landscape. nih.govnih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₁ClO), HRMS would be used to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govnih.gov The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the HRMS spectrum.
Expected HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ (³⁵Cl) | C₉H₁₁³⁵ClO | 170.0500 |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragments
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation. researchgate.net The resulting spectrum of secondary fragments provides detailed structural information and helps to establish fragmentation pathways. researchgate.netnih.gov For this compound, an MS/MS experiment would likely reveal key fragmentation patterns:
Loss of a chlorine radical: [M - Cl]⁺
Loss of the chloromethoxy group: [M - OCH₂Cl]⁺, leading to the formation of the highly stable p-methylbenzyl cation (m/z 105). This ion could further rearrange to the tropylium (B1234903) ion.
Alpha-cleavage: Cleavage of the C-O bond to generate a chloromethoxymethyl cation [CH₂OCl]⁺ or a p-methylbenzyl radical.
Loss of formaldehyde (B43269): Cleavage within the side chain could lead to the loss of H₂CO.
By analyzing these fragments, a detailed fragmentation mechanism can be proposed, which serves as a structural fingerprint for the molecule. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. researchgate.net These methods are excellent for identifying the functional groups present in a compound. dntb.gov.ua
FTIR Spectroscopy: In an FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. The spectrum would be dominated by vibrations from the aromatic ring, the alkyl groups, and the C-O and C-Cl bonds.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |
| Alkyl C-H | Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C | Ring Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |
| C-O-C | Asymmetric Stretch | ~1100 | Weak |
Note: Data derived from typical values for these functional groups found in various sources. researchgate.netnist.govnih.gov
Computational and Theoretical Studies on 4 Chloromethoxy Methyl Toluene
Reaction Pathway Modeling and Transition State Elucidation:There is no available research on the modeling of reaction pathways or the elucidation of transition states involving 4-[(Chloromethoxy)methyl]toluene.
While computational studies exist for related molecules such as toluene (B28343) and other benzyl (B1604629) derivatives, the user's strict instructions to focus solely on this compound prevent the inclusion of data from these related but distinct chemical entities. Without specific research findings, generating a thorough, informative, and scientifically accurate article as requested is not feasible.
Computational Investigation of SN1/SN2 Competition
Nucleophilic substitution is a fundamental reaction class for compounds like this compound, which possesses a reactive chloromethyl ether group attached to a benzylic system. The reaction can proceed through two primary mechanisms: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2). masterorganicchemistry.compressbooks.pub Computational studies are instrumental in dissecting the factors that favor one pathway over the other.
The competition between SN1 and SN2 mechanisms is influenced by the substrate structure, the nucleophile's strength, the leaving group's ability, and the solvent's properties. quora.comkhanacademy.org For this compound, the substrate is a primary benzylic halide derivative. Primary substrates typically favor the SN2 mechanism due to low steric hindrance. masterorganicchemistry.com However, the benzylic position can stabilize a carbocation through resonance with the toluene ring, a key feature that makes an SN1 pathway plausible. khanacademy.org
Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces for both reaction pathways. By calculating the activation energies (ΔE‡) for the transition states of both the concerted SN2 mechanism and the stepwise SN1 mechanism (which involves a carbocation intermediate), the preferred pathway can be determined. nih.gov
SN1 Pathway: This mechanism involves the slow, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com Computational models would focus on the stability of this 4-methylbenzyloxymethyl cation.
SN2 Pathway: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. masterorganicchemistry.com Calculations would determine the energy of the trigonal bipyramidal transition state. masterorganicchemistry.com
The choice of solvent significantly impacts this competition. Polar protic solvents can stabilize the ionic intermediates of the SN1 pathway, lowering its activation energy, while polar aprotic solvents are known to favor SN2 reactions. pressbooks.pubkhanacademy.org Computational models can incorporate solvent effects through either implicit continuum models or explicit solvent molecules to simulate these environmental influences. nih.gov
| Reaction Pathway | Key Intermediate/Transition State | Influencing Factors Favoring Pathway | Typical Computational Approach |
|---|---|---|---|
| SN1 (Stepwise) | Resonance-stabilized carbocation | - Stability of the benzylic carbocation
| Calculation of carbocation intermediate stability and transition state energies for leaving group departure and nucleophilic attack. |
| SN2 (Concerted) | Pentacoordinate transition state | - Primary substrate (low steric hindrance)
| Calculation of the single transition state energy for the concerted displacement reaction. |
Prediction of Reaction Kinetics and Selectivity
Beyond identifying the plausible reaction mechanism, computational methods can predict the kinetics and selectivity of reactions involving this compound. Such predictions are vital for understanding and optimizing synthetic processes.
Reaction Kinetics: Theoretical kinetics studies often utilize Transition State Theory (TST) in conjunction with quantum chemical calculations. The activation energy (Ea) derived from the computed potential energy surface is the most critical parameter. A lower activation energy corresponds to a faster reaction rate. DFT methods, such as B3LYP, are commonly used to calculate the geometries and energies of reactants and transition states. appliedmineralogy.comnih.gov
Selectivity: Computational chemistry is also a powerful tool for predicting the selectivity of chemical reactions. For instance, in the synthesis of this compound via chloromethylation of toluene, the electrophile can attack the ortho, meta, or para positions of the toluene ring. The methyl group is an ortho-, para-directing activator. Computational studies can quantify the relative activation barriers for attack at each position. The transition state leading to the para-substituted product (4-isomer) is generally found to be the most stable due to a combination of electronic and steric factors, explaining the high yield of this isomer observed experimentally. nih.govmdpi.com
Ab initio molecular dynamics simulations and free energy sampling methods can identify the key steps that determine selectivity, comparing the energy barriers for the formation of different isomers. nih.gov
| Parameter | Computational Method | Predicted Outcome for this compound Reactions |
|---|---|---|
| Reaction Rate | DFT calculations with Transition State Theory (TST) | Provides activation energies (Ea) to estimate how fast the substitution or formation reactions occur. |
| Regioselectivity (e.g., in Toluene Chloromethylation) | Calculation of transition state energies for ortho, meta, and para attack | Predicts a strong preference for the para-product due to lower activation energy, aligning with experimental observations of high selectivity. nih.govmdpi.com |
Spectroscopic Property Prediction and Validation
Computational quantum chemistry is widely used to predict spectroscopic properties, which serves as a crucial method for validating computed structures and aiding in the interpretation of experimental data. nih.gov
Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for these calculations. vu.nlmdpi.com
For this compound, calculations would begin with a geometry optimization of the molecule's structure, often using a functional like B3LYP with a suitable basis set such as 6-31G*. appliedmineralogy.comnih.gov Following optimization, the NMR shielding tensors are calculated. The final chemical shifts are obtained by referencing the computed isotropic shielding values to a standard, typically Tetramethylsilane (TMS).
Comparing the computed chemical shifts with experimental data allows for the unambiguous assignment of each peak in the ¹H and ¹³C spectra to specific atoms in the molecule. This is particularly useful for complex molecules or for distinguishing between isomers. nih.gov Discrepancies between computed and experimental values can often be reconciled by applying empirical scaling factors or by using more advanced computational methods. vu.nlmdpi.com
| Atom/Group | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| Ar-CH (ortho to CH₃) | ~7.15 | ~7.1-7.2 | Aromatic protons |
| Ar-CH (ortho to CH₂OCH₂Cl) | ~7.30 | ~7.2-7.3 | Aromatic protons |
| Ar-CH ₂OCH₂Cl | ~4.60 | ~4.6 | Benzylic methylene (B1212753) protons |
| Ar-CH₂OCH ₂Cl | ~5.50 | ~5.5 | Chloromethoxy methylene protons |
| Ar-CH ₃ | ~2.35 | ~2.3 | Methyl protons |
| C H₃ | ~21.0 | ~21.1 | Methyl carbon |
| Ar-C H₂-O | ~70.0 | ~69-71 | Benzylic carbon |
| O-C H₂-Cl | ~82.0 | ~81-83 | Chloromethoxy carbon |
| Aromatic C -H | ~128-130 | ~128-130 | Aromatic carbons |
| Aromatic Quaternary C | ~135-140 | ~135-140 | Aromatic carbons |
Note: Experimental values are typical ranges for similar structural motifs. Precise computational values depend on the level of theory and basis set used.
Simulated Vibrational Spectra for Band Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective for simulating these spectra. researchgate.net By computing the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. nih.gov
For this compound, a computational frequency analysis would predict the positions and intensities of absorption bands. These theoretical predictions are invaluable for assigning the bands observed in an experimental spectrum to specific vibrational modes, such as:
C-H stretching of the aromatic ring and methyl/methylene groups.
C-O-C ether stretching modes.
C-Cl stretching of the chloromethyl group.
Aromatic ring breathing and deformation modes.
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP) to the computed frequencies to achieve better agreement with experimental data. researchgate.net The visualization of atomic motions for each calculated frequency in software programs further aids in the precise assignment of complex vibrational modes. researchgate.net
| Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |
|---|---|---|---|
| ~3050-3100 | ~3050-3100 | Aromatic C-H Stretch | Medium |
| ~2920-2980 | ~2920-2980 | Aliphatic C-H Stretch (CH₃, CH₂) | Strong |
| ~1615, 1510 | ~1615, 1510 | Aromatic C=C Ring Stretch | Strong |
| ~1450 | ~1450 | CH₂/CH₃ Bending | Medium |
| ~1100-1150 | ~1100-1150 | C-O-C Asymmetric Stretch | Strong |
| ~815 | ~815 | C-H Out-of-plane Bend (para-substitution) | Strong |
| ~680-750 | ~680-750 | C-Cl Stretch | Strong |
Note: Frequencies are representative values for the assigned functional groups.
Environmental Transformation and Degradation Pathways of Chloromethyl Ethers Academic Focus
Hydrolytic Degradation Mechanisms in Aquatic Environments
The primary degradation pathway for chloromethyl ethers in aquatic systems is hydrolysis. The presence of two electronegative atoms—oxygen and chlorine—on the same carbon atom makes the ether bond susceptible to cleavage by water. The reaction mechanism can proceed through either an SN1 or SN2 pathway, leading to the formation of more stable, less toxic compounds.
The rate of hydrolysis for chloromethyl ethers is significantly influenced by the compound's structure, as well as the pH and temperature of the aquatic environment.
Simple alkyl chloromethyl ethers are known to hydrolyze with extreme rapidity. For instance, at 20°C, the half-life of chloromethyl methyl ether (CMME) in water is less than one second, and for bis(chloromethyl) ether (BCME), it is approximately 38 seconds. nih.govmdpi.com This rapid degradation in aqueous media means that for these simple ethers, volatilization from surface water is generally insignificant. nih.gov
In contrast, aryl chloromethyl ethers exhibit much greater stability. The hydrolysis of compounds like 4-[(Chloromethoxy)methyl]toluene, which contains an aromatic (benzyl) group, is expected to be considerably slower than that of simple alkyl chloromethyl ethers. nih.gov
The kinetics of ether hydrolysis are also dependent on pH and temperature. Generally, base-catalyzed reactions can play a major role in the degradation of organic halogens, with dehalogenation being enhanced under high pH conditions. duke.edu However, studies on ether hydrolysis in high-temperature water (HTW) reveal a more complex relationship. At elevated temperatures, the conventional mechanism of specific acid catalysis (where the reaction rate is directly proportional to the H+ concentration) becomes less dominant. lifechempharma.com Instead, the increased thermal energy allows for protonation by water molecules themselves to become the faster, rate-determining step, a finding that contradicts the conventional understanding based on ambient temperature conditions. lifechempharma.comfrtr.gov Increasing temperature provides more thermal energy to the system, which can increase the rate constants for hydrolysis. frtr.gov
Table 1: Hydrolysis Half-Lives of Selected Chloromethyl Ethers in Water at 20°C
The hydrolysis of chloromethyl ethers results in the cleavage of the C-O and C-Cl bonds. For simple α-haloethers, the products are well-established. BCME hydrolyzes to form formaldehyde (B43269) and hydrogen chloride. researchgate.net Similarly, CMME breaks down into formaldehyde, hydrogen chloride, and methanol. nih.gov
By analogy, the hydrolysis of this compound is predicted to yield p-tolylmethanol (also known as 4-methylbenzyl alcohol), formaldehyde, and hydrogen chloride. The reaction with water cleaves the chloromethoxyl group, with the (chloromethoxy)methyl portion ultimately breaking down.
Biotransformation Studies (focused on chemical pathways by microorganisms)
While abiotic hydrolysis is often the most rapid degradation pathway, microbial transformation can also contribute to the breakdown of chloromethyl ethers, particularly for more stable aryl-substituted compounds. Microorganisms have developed diverse enzymatic systems to cleave stable ether bonds and metabolize aromatic compounds. nih.govnih.gov
Bacterial degradation of ethers can occur via several mechanisms. Some bacteria, such as strains of Rhodococcus, can degrade aralkyl ethers like dibenzyl ether. nih.gov The mechanism often involves an initial oxidation at the Cα-methylene carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. duke.edunih.gov This cleavage of dibenzyl ether results in the intermediate accumulation of benzoic acid. nih.gov Other bacteria, such as Burkholderia cepacia, utilize monooxygenase enzymes to oxidize ethers. nih.gov
Fungi also possess powerful enzymatic machinery for degrading recalcitrant compounds. Lignin-degrading fungi produce extracellular peroxidases and laccases, which have a low substrate specificity and high redox potential, enabling them to oxidize a wide array of aromatic hydrocarbons. epa.gov Fungal unspecific heme-peroxygenases (UPOs) have been shown to catalyze the oxidative cleavage of the ether bond in various aromatic ethers. mdpi.com Additionally, intracellular cytochrome P450 monooxygenases are nearly universal in fungi and are key enzymes in the metabolism of aromatic compounds, often initiating degradation by hydroxylating the aromatic ring. epa.gov For halogenated aromatic compounds specifically, microorganisms can employ dioxygenases or monooxygenases to hydroxylate the ring, which can be followed by dehalogenation steps. nih.govnih.gov
For this compound, microbial degradation would likely proceed via one of these pathways:
Oxidative cleavage of the ether bond: Initiated by bacterial monooxygenases or fungal peroxygenases, targeting the C-O bond.
Oxidation of the aromatic ring: Hydroxylation of the toluene (B28343) ring by cytochrome P450 enzymes or dioxygenases, leading to catecholic intermediates that can undergo ring fission.
Oxidation of the methyl group: The methyl group on the toluene ring could also be a site for initial oxidative attack.
These biotransformation pathways ultimately convert the parent compound into intermediates that can enter central metabolic pathways, such as the Krebs cycle.
Future Research Directions and Emerging Trends
Development of More Sustainable and Selective Synthetic Methods
The traditional synthesis of chloromethyl ethers often involves reagents and conditions that are misaligned with the principles of green chemistry. Future research will prioritize the development of more environmentally benign and efficient synthetic protocols for 4-[(Chloromethoxy)methyl]toluene.
Key research thrusts include:
Heterogeneous Catalysis: Shifting from homogeneous catalysts to reusable solid catalysts can simplify product purification and minimize waste. Research into supported heteropolyacids and zeolites, which have shown promise in related reactions, could lead to highly selective and recyclable catalytic systems for chloromethylation. researchgate.netacs.org For instance, cesium-substituted dodecatungstophosphoric acid supported on K-10 clay has demonstrated high activity in similar cycloaddition reactions, offering a potential pathway for greener synthesis. researchgate.netacs.org
Low-Toxicity Catalysts: Investigating the use of catalysts based on abundant and low-toxicity metals is a significant trend. Zinc(II) salts have been shown to be highly effective in catalyzing the formation of haloalkyl ethers from acetals and acid halides in near-quantitative yields with very low catalyst loading (0.01 mol%). organic-chemistry.orgnih.govorgsyn.orgresearchgate.net Applying this methodology to the synthesis of this compound could significantly improve the process's safety and sustainability profile.
Photochemical Methods: Visible-light-driven reactions represent a frontier in sustainable synthesis. mdpi.com Exploring photocatalytic pathways for the chloromethylation of p-xylene or the direct functionalization of toluene (B28343) derivatives could enable the use of milder reaction conditions, reducing energy consumption and by-product formation.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound, potentially using trifluoromethanesulfonic acid or perchloric acid as catalysts, could lead to a faster and more efficient manufacturing process. google.com
| Method | Traditional Approach | Sustainable Future Direction | Key Advantages |
| Catalyst | Homogeneous Lewis acids (e.g., SnCl4, AlCl3) | Heterogeneous solid acids (e.g., zeolites, supported heteropolyacids), low-toxicity metal salts (e.g., Zn(II)) | Catalyst reusability, reduced waste, lower toxicity |
| Energy Input | Thermal heating | Visible-light photocatalysis | Milder reaction conditions, reduced energy consumption |
| Process | Batch processing | Continuous flow synthesis | Enhanced safety, better process control, scalability |
| Reagents | Use of hazardous chlorinating agents | In-situ generation of reactive species, atom-economical reagents | Minimized handling of toxic substances, higher efficiency |
Exploration of Novel Reactivity and Catalytic Applications
While this compound is primarily known as a protecting group precursor and an alkylating agent, its full reactive potential remains largely untapped. Future research will likely uncover new modes of reactivity and expand its utility in organic synthesis and catalysis.
Emerging areas of exploration include:
Transition-Metal Catalysis: The chloromethyl moiety is a potential handle for various transition-metal-catalyzed cross-coupling reactions. Investigating its participation in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings could open pathways to complex molecular architectures that are otherwise difficult to access.
Generation of Reactive Intermediates: Under specific conditions, the chloromethoxy group could serve as a precursor to highly reactive intermediates. For example, targeted reactions could generate a benzylic carbene or a radical species, which could then participate in unprecedented cycloaddition or insertion reactions.
Catalyst Design: The molecule itself could serve as a ligand scaffold in the design of new catalysts. Modification of the toluene ring or the ether linkage could allow for coordination with a metal center, creating a catalyst where the benzylic group influences the steric and electronic environment of the catalytic site. This approach is valuable in asymmetric catalysis, where fine-tuning the catalyst structure is crucial for achieving high enantioselectivity.
Integration of Advanced AI/Machine Learning in Chemical Design and Prediction
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. For this compound, AI and machine learning (ML) can accelerate the discovery of new reactions, optimize existing processes, and predict material properties.
Key applications in this domain include:
Reaction Prediction and Optimization: Machine learning models, trained on vast datasets of chemical reactions, can predict the outcomes of reacting this compound with a wide array of substrates. nih.govrjptonline.org These tools can also suggest optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and selectivity, significantly reducing the number of experiments required. nih.gov This data-driven approach moves beyond trial-and-error, enabling a more rational design of synthetic pathways. appliedclinicaltrialsonline.com
De Novo Molecular Design: By employing deep learning and reinforcement learning techniques, researchers can design novel molecules with desired properties that incorporate the this compound scaffold. bigchem.eu These models can generate structures with specific electronic, optical, or thermal characteristics for applications in materials science or medicinal chemistry.
Predictive Toxicology and Sustainability: AI models can be used to assess the potential environmental impact and toxicity of synthetic routes and derivatives in silico. This allows chemists to prioritize greener pathways and design safer molecules from the outset, aligning with the principles of sustainable chemistry. gcande.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Reactivity Prediction | ML models forecast the products and yields of unknown reactions. | Rapidly screen for novel transformations and identify promising reaction partners. |
| Condition Optimization | Algorithms suggest the best catalyst, solvent, and temperature for a desired outcome. | Accelerate the development of sustainable and high-yield synthetic methods. |
| Property Prediction | Models predict physical, chemical, and electronic properties of derivatives. | Guide the design of new materials and functional molecules without initial synthesis. |
| Retrosynthesis Planning | AI tools propose synthetic routes for complex target molecules. | Identify novel applications of this compound as a key building block. |
Discovery of Unprecedented Transformations and Applications in Materials Science
The unique combination of an aromatic ring and a reactive chloromethyl ether group makes this compound an attractive building block for advanced materials. Future research will focus on leveraging this structure to create novel polymers and functional materials with tailored properties.
Promising avenues for research are:
Functional Polymers: The compound can be used as a monomer or a co-monomer in polymerization reactions. The resulting polymers, containing a reactive side chain, can be further modified to introduce a wide range of functional groups. This is analogous to the extensive use of 4-chloromethyl styrene in creating functional polymers for applications such as ion-exchange resins and catalyst supports. asianpubs.org
Surface Modification: The reactivity of the chloromethyl group can be exploited to graft molecules onto the surfaces of various substrates (e.g., silica, metals, other polymers). This can be used to alter surface properties such as hydrophobicity, conductivity, or biocompatibility.
Cross-linking Agents: The difunctional nature of the molecule (aromatic ring and reactive side-chain) allows it to act as a cross-linking agent in polymer chemistry. This can enhance the thermal stability, mechanical strength, and chemical resistance of materials. The incorporation of the toluene group can also impart specific optical or electronic properties to the resulting network polymer.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis routes for 4-[(chloromethoxy)methyl]toluene?
- Methodology : A common route involves reacting 1-((chloromethoxy)methyl)-4-methoxybenzene with triphenylphosphine (PPh₃) in toluene under reflux (80–90°C for 24 hours). The product is purified via filtration and sequential washing with ether and cyclohexane to isolate the compound as a white solid (80% yield) .
- Key Considerations : Catalyst selection (e.g., PPh₃) and solvent purity are critical for minimizing side reactions.
Q. How can researchers characterize the purity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, employing toluene-based analytical standards (e.g., 100 µg/mL in toluene) for calibration. Gas chromatography-mass spectrometry (GC-MS) can confirm structural integrity .
- Validation : Compare melting points (e.g., 98–100°C) and spectral data (¹H/¹³C NMR) with literature values to verify purity .
Q. What safety protocols are essential when handling this compound?
- Guidelines : Follow occupational safety standards for toluene derivatives, including fume hood use, nitrile gloves, and explosion-proof equipment. Monitor airborne concentrations to stay below recommended exposure limits (e.g., 100 ppm for toluene) .
Advanced Research Questions
Q. How does reaction temperature influence isomer distribution in chloromethylation reactions?
- Methodology : Chloromethylation of toluene with bis(chloromethoxy)butane at 35–65°C shows no temperature-dependent isomerization. Optimize catalyst systems (e.g., AlCl₃) to control regioselectivity and avoid byproducts .
- Data Interpretation : Use HPLC to quantify isomers (e.g., 2,3-dimethylbenzyl chloride) and validate reaction consistency across temperatures .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodology : Implement continuous flow reactors to enhance heat dissipation and reduce exothermic side reactions. Purify intermediates via fractional distillation or recrystallization before final chloromethylation .
- Case Study : Sodium borohydride reduction of intermediates (e.g., 4-(methylthio)benzyl alcohol) minimizes oxidation byproducts .
Q. How can computational modeling predict solvent effects on reaction kinetics?
- Methodology : Employ density functional theory (DFT) to simulate solvent interactions (e.g., toluene vs. acetonitrile) and predict activation energies. Validate models with experimental rate constants from kinetic studies .
- Application : Solvent polarity impacts nucleophilic substitution rates in chloromethylation; toluene’s low polarity favors electrophilic pathways .
Methodological Challenges and Solutions
Resolving discrepancies in reported melting points or spectral data
- Approach : Cross-reference datasets from multiple sources (e.g., CAS Common Chemistry, ChemIDplus) and validate via differential scanning calorimetry (DSC) .
- Example : Discrepancies in melting points may arise from polymorphic forms; recrystallize the compound from cyclohexane to standardize crystal structure .
Optimizing catalytic systems for regioselective chloromethylation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
